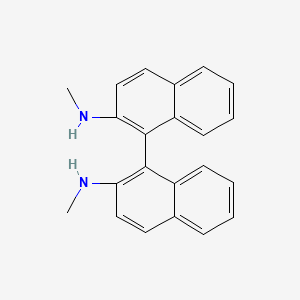

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDKDUXMEHPNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93713-30-5 | |

| Record name | (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

This guide provides an in-depth exploration of the synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a chiral diamine of significant interest in the fields of asymmetric catalysis and materials science. Its unique, sterically hindered structure, arising from the axial chirality of the binaphthyl backbone, makes it a valuable ligand for a variety of metal-catalyzed enantioselective transformations.[1][2] This document will detail the prevalent synthetic strategies, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of this compound

This compound, often referred to as (S)-Me₂-BINAM, is a derivative of 1,1'-Binaphthyl-2,2'-diamine (BINAM). The introduction of methyl groups on the nitrogen atoms enhances the ligand's electronic and steric properties, influencing the selectivity and activity of the resulting catalysts.[1][2] These catalysts have found applications in a range of asymmetric reactions, including hydrogenations, hydroaminations, and Diels-Alder reactions.[1][3] The rigid C₂-symmetric scaffold of the binaphthyl system provides a well-defined chiral environment, crucial for achieving high levels of enantioselectivity.[4]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₀N₂[5] |

| Molecular Weight | 312.41 g/mol [5] |

| Appearance | White to yellow foam or solid[1][6] |

| Melting Point | 147-150 °C[5] |

| Optical Purity | Typically ≥99.0% enantiomeric excess (HPLC) |

| Storage | 2-8°C, under an inert atmosphere |

Synthetic Strategy: A Two-Step Approach from (S)-BINAM

The most common and reliable synthesis of this compound begins with the commercially available or synthetically prepared enantiomerically pure (S)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM). The overall strategy involves a two-step process:

-

Protection of the Amine Functionalities: The primary amino groups of (S)-BINAM are first converted into a more stable carbamate intermediate. This step is crucial to prevent over-methylation and other side reactions.

-

Reduction of the Carbamate: The carbamate groups are then reduced to afford the desired N,N'-dimethylated product.

This approach offers high yields and preserves the stereochemical integrity of the chiral axis.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a reliable method for the synthesis of this compound.[1][6]

Step 1: Synthesis of (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate

This initial step involves the protection of the primary amines of (S)-BINAM as ethyl carbamates. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (S)-(+)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM) | 284.36 | 5.29 g | 18.6 | 1.0 |

| Anhydrous Dichloromethane (CH₂Cl₂) | - | 160 mL | - | - |

| Pyridine | 79.10 | 12.0 mL | 148.8 | 8.0 |

| Ethyl Chloroformate | 108.52 | 3.91 mL | 40.92 | 2.2 |

| 2.0 M Aqueous KOH | - | 100 mL | - | - |

| 1.0 M Aqueous HCl | - | 300 mL | - | - |

| Brine | - | 150 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 2.5 g | - | - |

Procedure:

-

Reaction Setup: In a flame-dried, two-necked 500-mL round-bottomed flask equipped with a magnetic stir bar, thermocouple, and a gas inlet, add (S)-BINAM (5.29 g, 18.6 mmol).[1][6] Evacuate the flask and backfill with argon.

-

Reagent Addition: Add anhydrous dichloromethane (160 mL) followed by the dropwise addition of pyridine (12.0 mL, 148.8 mmol) via syringe.[1][6]

-

Cooling and Acylation: Cool the resulting yellow solution to an internal temperature of 4 °C using an ice bath. Add freshly distilled ethyl chloroformate (3.91 mL, 40.92 mmol) dropwise over 10 minutes.[1][6]

-

Reaction Monitoring: Stir the reaction mixture in the ice bath for 1 hour at 3-4 °C, then remove the ice bath and stir for an additional 30 minutes at room temperature.[6]

-

Workup: Quench the reaction by adding a 2.0 M aqueous solution of KOH (100 mL) over 10 minutes and stir for 20 minutes.[1][6] Transfer the biphasic mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).[1][6] Combine the organic extracts and wash sequentially with a 1 M aqueous solution of HCl (2 x 150 mL) and brine (1 x 150 mL).[1][6]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate by rotary evaporation.[1][6] Dry the resulting white foam under high vacuum to afford (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate.[6]

Expected Yield: ~7.79 g (98%)

Step 2: Synthesis of this compound

This final step employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the carbamate groups to the desired methylamines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate | 428.49 | 5.2 g | 12.14 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.06 g | 133.5 | 11.0 |

| Deionized Water | - | 5.1 mL | - | - |

| 3 M Aqueous NaOH | - | 5.1 mL | - | - |

| Celite | - | 10 g | - | - |

| Ethyl Acetate | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 20 g | - | - |

Procedure:

-

Reaction Setup: In an oven-dried, two-necked 500-mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and gas inlet, add anhydrous THF (75 mL) via syringe under an argon atmosphere.[1][6] Cool the flask in an ice bath.

-

Addition of Reducing Agent: Carefully add lithium aluminum hydride (5.06 g, 133.5 mmol) in small portions through a funnel under a strong argon flow.[1][6]

-

Substrate Addition: Stir the suspension for 10 minutes. Dissolve the (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate (5.2 g, 12.14 mmol) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension over 12 minutes.[1][6]

-

Reflux: Heat the reaction mixture to reflux at 75 °C and maintain for 15 hours.[1]

-

Quenching: Cool the mixture to room temperature and then to 0 °C in an ice bath. Caution: The following quenching procedure is highly exothermic and produces hydrogen gas. It must be performed in a well-ventilated fume hood.[1] Slowly and dropwise, add water (5.1 mL), followed by 3 M NaOH (5.1 mL), and then water (15.3 mL).[1]

-

Filtration and Extraction: Stir the resulting suspension for 10 minutes, then add Celite (10 g).[1] Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.[1][6]

-

Drying and Concentration: Dry the filtrate with Na₂SO₄, filter, and concentrate by rotary evaporation.[1][6] Dry the resulting yellow foam under high vacuum to afford this compound.[6]

Expected Yield: ~3.71 g (98%)

Purification and Characterization

While the crude product is often of high purity, further purification can be achieved through recrystallization or column chromatography if necessary.

Purification Workflow:

Caption: General purification and analysis workflow.

-

Recrystallization: A potential solvent system for recrystallization is a mixture of hexanes and ethanol.[1] Dissolving the crude product in a minimal amount of hot ethanol and then adding hexanes until turbidity is observed, followed by slow cooling, can yield high-purity crystals.

-

Column Chromatography: For removing polar impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[7]

Characterization Data:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.9 Hz, 2H), 7.82 (d, J = 7.3 Hz, 2H), 7.28 (d, J = 8.9 Hz, 2H), 7.18 (m, 4H), 6.99 (d, J = 7.7 Hz, 2H), 3.72 (br s, 2H), 2.84 (s, 6H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 145.7, 133.8, 129.8, 128.3, 127.7, 126.8, 123.8, 121.9, 113.6, 111.8, 31.2.[1]

-

High-Resolution Mass Spectrometry (HRMS ESI+): m/z calculated for C₂₂H₂₁N₂ [M+H]⁺, found consistent with the expected value.[1]

-

Chiral HPLC: To determine the enantiomeric excess, analysis on a chiral stationary phase is performed.

Conclusion

The synthesis of this compound via the protection-reduction sequence from (S)-BINAM is a robust and high-yielding method. Careful execution of the experimental procedures, particularly the anhydrous conditions and the controlled quenching of the LiAlH₄ reduction, is paramount for success. The resulting chiral diamine serves as a valuable building block for the development of novel asymmetric catalysts, contributing to the advancement of stereoselective synthesis in both academic and industrial settings.

References

- Vertex AI Search. This compound - 93713-30-5 - Vulcanchem.

- Echemi. This compound.

- Benchchem. Technical Support Center: Purification of 1,1'-Binaphthyl-2,2'-diamine (BINAM).

- Organic Syntheses. (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.

- Sigma-Aldrich. (S)-N,N -Dimethyl-1,1 -binaphthyldiamine = 99.0 666175-40-2.

- ResearchGate. The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation.

- NIH National Library of Medicine. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine.

- ResearchGate. ( R )‐ N,N '‐Dimethyl‐1,1'‐Binaphthyldiamine.

Sources

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: A Comprehensive Technical Guide for Asymmetric Catalysis

Introduction

In the field of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical transformations. Among the privileged scaffolds for chiral ligands, the axially chiral 1,1'-binaphthyl framework has proven to be exceptionally versatile and effective. This technical guide provides an in-depth exploration of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a C₂-symmetric chiral diamine that has emerged as a powerful ligand in a variety of metal-catalyzed enantioselective reactions.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the core identifiers of this compound, a robust synthesis protocol, its applications in asymmetric catalysis with a focus on the underlying mechanistic principles, and a discussion of its significance in modern organic synthesis. The aim is to provide not just a collection of data, but a cohesive understanding of why and how this particular chiral ligand functions, enabling its effective application in the laboratory.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is the foundation of reproducible scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 666175-40-2 | [1][2][3] |

| Molecular Formula | C₂₂H₂₀N₂ | [1][2] |

| Molecular Weight | 312.41 g/mol | [1][2] |

| IUPAC Name | (1S)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | [4] |

| Synonyms | (S)-N,N'-Dimethyl-1,1'-binaphthalene-2,2'-diamine, (S)-N,N'-Dimethyl-2,2'-diamino-1,1'-binaphthyl | [1] |

| SMILES String | CNc1ccc2ccccc2c1-c3c(NC)ccc4ccccc34 | [1] |

| InChI Key | PXDKDUXMEHPNCO-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 147-150 °C | [4] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. The following protocol is adapted from a reliable procedure for the synthesis of its (R)-enantiomer and is based on the methylation of the corresponding enantiopure diamine precursor, (S)-(-)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM).[1][5] The causality behind this two-step approach lies in the commercial availability and established resolution methods for the parent diamine, followed by a straightforward functionalization.

Experimental Workflow: Synthesis of this compound

Sources

- 1. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines [organic-chemistry.org]

- 3. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

Axially Chiral Diamines: A Technical Guide to Asymmetric Synthesis

Introduction: The Significance of Chirality in Synthesis

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule, its chirality, can profoundly influence its biological activity and material properties.[1][2] Many blockbuster drugs, for instance, are sold as single enantiomers, as often only one of a pair of mirror-image molecules provides the desired therapeutic effect while the other may be inactive or even harmful.[3] This necessity has driven the development of asymmetric synthesis, a field dedicated to producing stereochemically pure compounds.[2][4]

At the heart of many successful asymmetric transformations lies the catalyst, a substance that can direct the formation of one enantiomer over the other.[2] Axially chiral diamines have emerged as a class of "privileged ligands" and organocatalysts, owing to their unique structural and electronic properties.[1] Their rigid, C2-symmetric backbone provides a well-defined chiral environment, enabling high levels of enantioselectivity in a diverse array of chemical reactions.[1] This guide provides an in-depth exploration of axially chiral diamines, offering technical insights for researchers, scientists, and drug development professionals.

Core Principles of Stereocontrol with Axially Chiral Diamines

The effectiveness of axially chiral diamines in asymmetric catalysis is rooted in their distinct structural features.

Atropisomerism: The chirality of these molecules does not arise from a stereogenic carbon atom but from hindered rotation around a single bond, a phenomenon known as atropisomerism.[1] This restricted rotation creates a stable, non-interconvertible chiral scaffold that forms the basis for enantioselective transformations.[1]

C2-Symmetry: Many of the most successful axially chiral diamines possess a C2 axis of symmetry. This structural feature simplifies the possible transition states in a catalytic reaction, often leading to higher enantioselectivities.

Tunability: The amino groups at the 2 and 2' positions of the biaryl backbone are versatile points for modification.[1] This allows for the fine-tuning of the steric and electronic properties of the resulting ligands and catalysts, enabling optimization for specific reactions and substrates.[1]

Mechanism of Chiral Induction

Axially chiral diamine-based catalysts primarily induce enantioselectivity through two key mechanisms:

-

Creation of a Chiral Pocket: The rigid biaryl backbone establishes a well-defined three-dimensional chiral environment around the active site of the catalyst. This "chiral pocket" preferentially accommodates one enantiomer of a substrate or directs the approach of a reagent from a specific face, leading to the selective formation of one product enantiomer.[1]

-

Bifunctional Activation: In many organocatalytic applications, particularly with derivatives like phosphoric acids, the catalyst can function as both a Brønsted acid and a Lewis base.[1] This dual activation mode allows the catalyst to simultaneously activate both the electrophile and the nucleophile, organizing them within a chiral transition state to achieve high levels of stereocontrol.[1]

Key Classes of Axially Chiral Diamines and Their Applications

Several classes of axially chiral diamines have been developed and successfully applied in asymmetric synthesis. The following sections will delve into the most prominent examples.

1,1'-Binaphthyl-2,2'-diamine (BINAM)

(R)- and (S)-BINAM are arguably the most well-known and widely utilized axially chiral diamines. Their robust scaffold and proven efficacy have made them a cornerstone of asymmetric catalysis.[1]

Synthesis of BINAM Derivatives

BINAM serves as a versatile precursor for a wide range of powerful catalysts.

-

Chiral Phosphoric Acids (CPAs): Reaction of BINAM with phosphoryl chloride followed by hydrolysis yields BINAM-derived phosphoric acids. These are potent Brønsted acid catalysts used in a multitude of enantioselective transformations.[1]

-

N-Heterocyclic Carbene (NHC) Ligands: BINAM can be converted into bis-imidazole backbones, which are then quaternized to form NHC ligand precursors.[5] These ligands are valuable in transition metal catalysis.[5][6]

-

Iminophosphonamide Ligands: The Staudinger reaction of organic azides with (R)-N,N'-bis(diphenylphosphanyl)-2,2'-diamino-1,1'-binaphthyl provides access to C2-symmetric bis-iminophosphonamide ligands.[7]

Applications of BINAM-Based Catalysts

The applications of BINAM and its derivatives are extensive and continue to grow.

-

Asymmetric Hydrogenation: BINAP, a phosphine ligand derived from BINOL (a structural relative of BINAM), is a Nobel Prize-winning ligand for asymmetric hydrogenation reactions.[2]

-

Asymmetric Hydrosilylation: BINAM-derived NHC-metal complexes are effective catalysts for the asymmetric hydrosilylation of ketones to produce chiral alcohols.[5][6]

-

α-Amination of Carbonyl Compounds: BINAM-derived CPAs are powerful catalysts for the enantioselective α-amination of carbonyl compounds, a critical reaction for synthesizing chiral amines and amino acids.[1]

2'-Amino-1,1'-binaphthalen-2-ol (NOBIN)

NOBIN is another important class of axially chiral ligand, structurally related to both BINAM and the renowned BINOL. It has proven to be a valuable scaffold for constructing a variety of chiral ligands.[8][9]

Synthesis of NOBIN

Enantiomerically pure NOBIN can be synthesized through several methods:

-

From BINAM: A mild, one-pot protocol allows for the conversion of (R)-BINAM to (R)-NOBIN with good yield and no racemization.[10]

-

From BINOL: NOBIN can be prepared via transformation from enantiopure BINOL.[8][9]

-

Optical Resolution: Racemic NOBIN can be resolved to obtain the pure enantiomers.[8]

Applications of NOBIN-Based Ligands

NOBIN derivatives have found broad application in a range of asymmetric reactions:

Vaulted Biaryl Ligands: VANOL and VAPOL

Introduced as structurally distinct alternatives to BINOL, VANOL (Vaulted Biaryl Naphthol) and VAPOL (Vaulted Biaryl Phenol) possess a unique "vaulted" backbone.[11][12] This structural feature creates a deeper chiral pocket around the metal center compared to BINOL, which can lead to enhanced enantioselectivity.[12]

Synthesis and Applications

The synthesis of VANOL and VAPOL has been optimized for large-scale preparation.[13] These ligands and their derivatives, such as phosphoric acids and phosphoramidites, have been successfully employed in a variety of catalytic asymmetric reactions:[11]

-

Imino-Aldol Reactions [11]

-

Baeyer-Villiger Reactions [11]

-

Intramolecular Hydroarylation of Alkenes [11]

Experimental Protocols and Data

To provide a practical context for the application of axially chiral diamines, this section includes a representative experimental protocol and a table summarizing key performance data.

Representative Experimental Protocol: Synthesis of (R)-NOBIN from (R)-BINAM

The following protocol is adapted from a published procedure for the gram-scale conversion of (R)-BINAM to (R)-NOBIN.[10]

Materials:

-

(R)-(+)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM)

-

1,4-Dioxane

-

Deionized (DI) water

-

12 M Hydrochloric acid (HCl)

-

Benzoyl peroxide

-

Saturated sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Ethanol (EtOH)

Procedure:

-

A solution of (R)-BINAM (1.0 g, 3.52 mmol) in 220 mL of 1,4-dioxane, 65 mL of DI water, and 47 mL of 12 M HCl (final concentration 1.7 M) is heated to 85 °C under an argon atmosphere.[10]

-

A solution of benzoyl peroxide (2.3 g, 9.5 mmol, 2.7 equivalents) in 10 mL of 1,4-dioxane is added dropwise to the reaction mixture over 5 hours using a syringe pump.[10]

-

The reaction is monitored for completion (typically 6 hours).[10]

-

The crude mixture is neutralized to a pH of ~8 with saturated NaHCO₃.[10]

-

The solvent is evaporated, and the crude material is redissolved in a 1:1 mixture of DI water and EtOAc.[10]

-

The organic products are extracted with EtOAc.[10]

-

(R)-NOBIN is isolated and purified using preparative HPLC (e.g., LARIHC CF6-P column, 95:5 heptane/EtOH, 20 mL/min) to yield the pure product.[10]

Performance Data: Asymmetric Hydrosilylation of Acetophenone

The following table presents a comparison of the catalytic performance of BINAM-NHC-Rh and BINAM-NHC-Ir complexes in the asymmetric hydrosilylation of acetophenone.[5]

| Catalyst | Ligand | Substrate | Silane | Enantiomeric Excess (ee) | Conversion | Reference |

| BINAM-NHC-Rh | (S)-BINAM-derived NHC | Acetophenone | Diphenylsilane | 12-13% | Not specified | [5] |

| BINAM-NHC-Ir | (S)-BINAM-derived NHC | Acetophenone | Diphenylsilane | 50-60% | Not specified | [5] |

This data clearly indicates the superior enantioselectivity of the iridium-based catalyst for this specific transformation.[5]

Visualization of Catalytic Processes

To better understand the mechanisms and workflows involved in asymmetric synthesis using axially chiral diamines, the following diagrams are provided.

Catalytic Cycle for Asymmetric Hydrosilylation

This diagram illustrates the generalized catalytic cycle for the asymmetric hydrosilylation of a ketone using a BINAM-NHC-metal complex.

Caption: Generalized catalytic cycle for hydrosilylation.[5]

Ligand Synthesis and Application Workflow

This diagram outlines the general workflow from the synthesis of a BINAM-derived NHC ligand to its application in an asymmetric catalytic reaction.

Caption: Workflow for BINAM-NHC ligand synthesis and use.

Conclusion

Axially chiral diamines represent a powerful and versatile class of ligands and organocatalysts that have had a profound impact on the field of asymmetric synthesis.[1][8][9] Their unique structural features, including atropisomerism and C2-symmetry, provide a robust platform for the design of highly effective catalysts. The ability to fine-tune their steric and electronic properties allows for the optimization of a wide range of enantioselective transformations, making them indispensable tools for researchers in academia and industry, particularly in the development of new pharmaceuticals and advanced materials.[1][3] The continued exploration of new axially chiral diamine scaffolds and their applications will undoubtedly lead to further advancements in the efficient and selective synthesis of complex chiral molecules.

References

- The Cornerstone of Chiral Induction: A Technical Guide to BINAM in Enantioselective C

- Gram Scale Conversion of R-BINAM to R-NOBIN. The Journal of Organic Chemistry.

- A Comparative Analysis of BINAM-Rh and BINAM-Ir Catalysts in Asymmetric Hydrosilyl

- Ten years of research on NOBIN chemistry.

- Catalytic asymmetric synthesis. Nobel Prize.

- NOBIN-based chiral phosphite-type ligands and their application in asymmetric catalysis.

- New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid C

- Axially Chiral Bidentate N-Heterocyclic Carbene Ligands Derived from BINAM: Rhodium and Iridium Complexes in Asymmetric Ketone Hydrosilylation.

- c

- The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis.

- What is catalytic asymmetric synthesis?. Nobel Prize.

- An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Canadian Science Publishing.

- Synthesis of Binam‐P Derived C2‐Symmetric bis‐Iminophosphonamide Ligands. Molecular Structure of [(R)‐Binam(Ph2PN(H)tBu)2].

- Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridin

- Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. nbinno.com [nbinno.com]

- 4. nobelprize.org [nobelprize.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. catalysis [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Signature of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: An In-depth Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for the C2-symmetric chiral ligand, (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine. As a cornerstone in modern asymmetric synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository, offering insights into the experimental rationale and the interpretation of the spectral data, grounded in established scientific principles.

This compound is a chiral diamine that has found extensive application as a ligand in a variety of metal-catalyzed enantioselective transformations. Its rigid binaphthyl backbone, with chirality arising from hindered rotation around the C1-C1' bond, creates a well-defined chiral environment that can effectively induce asymmetry in chemical reactions. The spectroscopic data presented herein serves as a fingerprint for the verification of its identity, purity, and conformational properties.

Molecular Structure and Chirality

The structure of this compound is characterized by two naphthalene rings linked at their 1 and 1' positions. The steric hindrance between the hydrogen atoms at the 8 and 8' positions restricts free rotation around the C1-C1' bond, leading to atropisomerism. The "S" designation refers to the specific spatial arrangement of the two naphthalene rings. The C2 symmetry of the molecule simplifies certain aspects of its spectroscopic analysis, particularly in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework and the chemical environment of the constituent atoms. The data presented here are for the (R)-enantiomer, which are expected to be identical to those of the (S)-enantiomer due to the mirror-image relationship between enantiomers.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.94 | d, J = 8.9 Hz | 2H | Ar-H |

| 7.82 | dd, J = 7.3, 2.2 Hz | 2H | Ar-H |

| 7.28 | d, J = 8.9 Hz | 2H | Ar-H |

| 7.18 | m | 4H | Ar-H |

| 6.99 | d, J = 7.7 Hz | 2H | Ar-H |

| 3.72 | br s | 2H | N-H |

| 2.84 | s | 6H | N-CH₃ |

Data sourced from Organic Syntheses, 2019, 96, 382-399.[1]

Experimental Protocol and Rationale:

A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The choice of a high-field instrument is crucial for achieving good resolution of the aromatic proton signals, which often appear as complex multiplets. CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds and its residual solvent peak at 7.26 ppm provides a convenient internal reference. The sample concentration is typically in the range of 5-10 mg/mL. The broad singlet for the N-H protons is characteristic and its chemical shift can be concentration and temperature dependent. The sharp singlet for the N-methyl groups confirms their chemical equivalence due to the C2 symmetry of the molecule.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data for (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 145.7 | Ar-C |

| 133.8 | Ar-C |

| 129.8 | Ar-C |

| 128.3 | Ar-C |

| 127.7 | Ar-C |

| 126.8 | Ar-C |

| 123.8 | Ar-C |

| 121.9 | Ar-C |

| 113.6 | Ar-C |

| 111.8 | Ar-C |

| 31.2 | N-CH₃ |

Data sourced from Organic Syntheses, 2019, 96, 382-399.[1]

Experimental Protocol and Rationale:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. The number of signals in the aromatic region is consistent with the C2 symmetry of the molecule, which reduces the number of chemically non-equivalent carbon atoms. The chemical shift of the N-methyl carbon at approximately 31.2 ppm is characteristic of a methyl group attached to a nitrogen atom in an aromatic amine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectroscopic Data for (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3416 | Medium | N-H stretch |

| 2913, 2824 | Medium | C-H stretch (aliphatic) |

| 1617, 1598, 1513 | Strong | C=C stretch (aromatic) |

| 1426 | Medium | C-H bend (aliphatic) |

| 1342, 1301 | Medium | C-N stretch |

| 814 | Strong | C-H out-of-plane bend (aromatic) |

Data sourced from Organic Syntheses, 2019, 96, 382-399.[1]

Experimental Protocol and Rationale:

The IR spectrum of solid this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][3][4] A common and straightforward method for solid samples is the "Thin Solid Film" method, where a small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains, through which the IR beam is passed.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation. The characteristic N-H stretching frequency around 3416 cm⁻¹ is a key indicator of the secondary amine functional groups. The aromatic C=C stretching vibrations and the C-H out-of-plane bending bands are indicative of the naphthalene rings.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.[6][7][8]

Table 4: High-Resolution Mass Spectrometry Data for (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI+ | 313.1705 | 313.1705 | [C₂₂H₂₁N₂]⁺ ([M+H]⁺) |

Calculated m/z for [M+H]⁺ is based on the molecular formula C₂₂H₂₀N₂. The experimental value for the (R)-enantiomer is expected to be identical for the (S)-enantiomer.

Experimental Protocol and Rationale:

HRMS analysis is typically performed using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. ESI is a soft ionization technique that is well-suited for polar molecules, and it typically produces protonated molecules ([M+H]⁺) in positive ion mode. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ESI source. The high mass accuracy of the measurement (typically within 5 ppm) allows for the confident assignment of the molecular formula, which is a critical step in the identification and characterization of a compound.[6]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules.[9] It measures the differential absorption of left- and right-circularly polarized light. For C2-symmetric binaphthyl derivatives like this compound, the CD spectrum is particularly informative about the molecule's absolute configuration and conformation in solution.

Expected CD Spectrum Characteristics:

The CD spectrum of this compound is expected to be dominated by strong exciton-coupled bands in the UV region, arising from the interaction of the electronic transitions of the two naphthalene chromophores. For the (S)-configuration, a positive exciton couplet is generally observed for the ¹Bₐ transition around 225 nm. This means a positive Cotton effect at longer wavelength and a negative Cotton effect at shorter wavelength. The sign and intensity of these Cotton effects are directly related to the dihedral angle between the two naphthalene rings.[6][7] The spectrum of the (R)-enantiomer would be a mirror image of the (S)-enantiomer's spectrum.

Experimental Protocol and Rationale:

A CD spectrum is recorded on a CD spectropolarimeter. The sample is dissolved in a suitable transparent solvent, such as acetonitrile or methanol, at a concentration that gives an absorbance of approximately 1 in the wavelength range of interest. A quartz cuvette with a path length of 1 cm is typically used. The instrument measures the difference in absorbance between left and right circularly polarized light as a function of wavelength. The resulting spectrum is a plot of ellipticity (θ) or molar ellipticity ([θ]) versus wavelength. For chiral binaphthyl derivatives, the CD spectrum provides a unique fingerprint that can be used to confirm the absolute configuration and to study conformational changes in solution.

Experimental Workflow

The comprehensive spectroscopic characterization of this compound follows a logical workflow to ensure the identity, purity, and structural integrity of the compound.

Caption: A typical experimental workflow for the spectroscopic characterization of a chiral organic molecule.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the characterization of this compound. The combination of NMR, IR, and mass spectrometry confirms the molecular structure and purity, while circular dichroism spectroscopy provides essential information about its chirality. A thorough understanding and application of these techniques are indispensable for any researcher utilizing this important chiral ligand in asymmetric synthesis and drug development.

References

-

Vladimír Setnička, Marie Urbanová, Petr Bouř, Vladimír Král, and Karel Volka. "Vibrational Circular Dichroism of 1,1′-Binaphthyl Derivatives: Experimental and Theoretical Study." The Journal of Physical Chemistry A 2001, 105, 39, 8931–8938. [Link]

-

Carlo Rosini, Lorenzo Di Bari, and Piero Salvadori. "Conformational analysis in solution of C(2)-symmetric 1, 1'-binaphthyl derivatives by circular dichroism spectroscopy and cholesteric induction in nematic mesophases." The Journal of Organic Chemistry 2000, 65 (18), 5522-5527. [Link]

-

Fiveable. "High-Resolution Mass Spectrometry Definition." [Link]

-

A. Alexakis, S. Mutti, and P. Mangeney. "Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA")." Chirality 1997, 9(5-6), 431-4. [Link]

-

Miklós Kubinyi, Krisztina Pál, Péter Baranyai, András Grofcsik, István Bitter, and Alajos Grün. "Absorption, fluorescence, and cd spectroscopic study of chiral recognition by a binaphthyl-derived chromogenic calixcrown host." Chirality 2004, 16(3), 174-9. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. "IR Spectroscopy of Solids." [Link]

-

ResearchGate. "Simulated chiroptical properties of binaphthyl." [Link]

-

Harvard Medical School. "Circular Dichroism (CD)." [Link]

-

Organic Syntheses. "(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine." Organic Syntheses 2019, 96, 382-399. [Link]

-

MDPI. "C2-Symmetric Amino Acid Amide-Derived Organocatalysts." [Link]

-

Nature Protocols. "Using circular dichroism spectra to estimate protein secondary structure." [Link]

-

SciSpace. "Synthesis and conformation of substituted chiral binaphthyl-azobenzene cyclic dyads with chiroptical switching capabilities." [Link]

-

Infinita Lab. "High-Resolution Mass Spectrometry (HRMS) Analysis." [Link]

-

Semantic Scholar. "(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine." [Link]

-

Lorenzo Di Bari, Gennaro Pescitelli, and Piero Salvadori. "Conformational Study of 2,2‘-Homosubstituted 1,1‘-Binaphthyls by Means of UV and CD Spectroscopy." Journal of the American Chemical Society 1999, 121 (34), 7998-8004. [Link]

-

Masayuki Nishizaka, Tadashi Mori, and Yoshihisa Inoue. "Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band." The Journal of Physical Chemistry A 2010, 114 (45), 12052-8. [Link]

-

University of California, San Diego. "Circular Dichroism Spectroscopy." [Link]

-

ACS Publications, Journal of Chemical Education. "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students." [Link]

-

Chemistry LibreTexts. "7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species." [Link]

-

PhotoMetrics, Inc. "Fourier Transform Infrared (FTIR) Spectroscopy." [Link]

-

YouTube. "Using the FT-IR: Solid & Liquid Samples." [Link]

-

KNUST Open Educational Resources. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." [Link]

-

Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. | Semantic Scholar [semanticscholar.org]

- 6. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 8. Conformational analysis in solution of C(2)-symmetric 1, 1'-binaphthyl derivatives by circular dichroism spectroscopy and cholesteric induction in nematic mesophases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA") - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: A Comprehensive Technical Guide for Asymmetric Catalysis

Abstract

This technical guide provides an in-depth exploration of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a prominent C₂-symmetric chiral diamine ligand in the field of asymmetric catalysis. We will delve into its synthesis, characterization, and diverse applications in enantioselective transformations, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical resource, detailing not only the "what" but also the "why" behind experimental choices, supported by established protocols and mechanistic considerations.

Introduction: The Architectural Elegance of a Privileged Ligand

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the development of effective chiral ligands for asymmetric catalysis is paramount.[1] Among the pantheon of "privileged" ligand scaffolds, those based on the 1,1'-binaphthyl backbone have demonstrated exceptional utility due to their inherent, stable axial chirality and modular nature. This compound, a derivative of the well-known 1,1'-binaphthyl-2,2'-diamine (BINAM), has emerged as a versatile and powerful tool in the arsenal of the synthetic chemist. Its C₂-symmetric design simplifies the diastereomeric transition states in a catalytic cycle, often leading to high levels of enantioselectivity.[1]

This guide will provide a comprehensive overview of this important ligand, from its fundamental properties and synthesis to its application in key catalytic reactions. We will explore the causality behind its effectiveness and provide detailed protocols to enable its practical implementation in the laboratory.

Synthesis and Characterization: Crafting the Chiral Catalyst

The enantiomerically pure this compound is accessible through a straightforward, multi-step synthesis starting from the commercially available (S)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM). The synthetic route is robust and scalable, allowing for the preparation of the ligand in a research laboratory setting.

Synthetic Protocol: A Step-by-Step Guide

The following protocol is adapted from a well-established procedure for the synthesis of the (R)-enantiomer and is directly applicable to the preparation of the (S)-enantiomer by starting with (S)-BINAM.[2][3]

Step 1: Protection of the Amino Groups

The initial step involves the protection of the primary amine functionalities of (S)-BINAM as carbamates. This is a crucial step to prevent side reactions in the subsequent reduction step and to ensure a clean conversion to the desired dimethylated product.

-

Reaction: (S)-1,1'-binaphthyl-2,2'-diamine is reacted with ethyl chloroformate in the presence of a base, such as pyridine, in an anhydrous solvent like dichloromethane.

-

Rationale: Pyridine acts as a nucleophilic catalyst and an acid scavenger, driving the reaction to completion. The use of an anhydrous solvent is critical to prevent the hydrolysis of ethyl chloroformate.

Step 2: Reduction of the Carbamates

The protected diamine is then reduced to the corresponding N,N'-dimethyl derivative using a powerful reducing agent.

-

Reaction: The diethyl dicarbamate derivative is treated with an excess of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Rationale: LiAlH₄ is a potent source of hydride ions and is highly effective in reducing amides and carbamates to the corresponding amines. The reaction is typically performed under reflux to ensure complete conversion. A careful aqueous workup is necessary to quench the excess LiAlH₄ and to isolate the product.

Detailed Experimental Procedure:

A detailed, step-by-step experimental procedure for the synthesis of the analogous (R)-enantiomer, which can be followed for the (S)-enantiomer, is available in the literature.[2][3]

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the binaphthyl backbone, and the N-H protons (if visible). |

| ¹³C NMR | Resonances for the methyl carbons and the distinct aromatic carbons of the binaphthyl system. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of C₂₂H₂₀N₂ (312.41 g/mol ). |

| Chiral HPLC | A single peak confirming the high enantiomeric purity of the final product. |

Applications in Asymmetric Catalysis: A Gateway to Enantiopurity

This compound and its parent compound, BINAM, have found widespread use as chiral ligands in a variety of metal-catalyzed enantioselective transformations.[2] The steric and electronic properties of the ligand, imparted by the binaphthyl scaffold and the nitrogen donor atoms, play a crucial role in creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Asymmetric Hydrogenation

One of the key applications of BINAM-derived ligands is in the asymmetric hydrogenation of prochiral ketones and olefins. Rhodium and Ruthenium complexes of these ligands have shown to be highly effective catalysts for the enantioselective reduction of C=O and C=C bonds, providing access to chiral alcohols and alkanes with high enantiomeric excess (ee).

Conceptual Workflow for Asymmetric Hydrogenation:

Caption: Generalized workflow for asymmetric hydrogenation.

Other Enantioselective Transformations

Beyond hydrogenation, BINAM-based ligands, including the N,N'-dimethyl derivative, have been successfully employed in a range of other important enantioselective reactions:

-

Hydroamination: The addition of an N-H bond across a C-C multiple bond.[2]

-

Diels-Alder Reactions: A powerful cycloaddition reaction for the formation of six-membered rings.[2]

-

Conjugate Additions: The 1,4-addition of nucleophiles to α,β-unsaturated compounds.[2]

-

Carbonyl-Ene Reactions: A C-C bond-forming reaction involving an enophile and a carbonyl compound.[2]

The choice of metal precursor, solvent, and reaction conditions is critical for achieving high yields and enantioselectivities in these transformations. The fine-tuning of these parameters is often necessary for each specific substrate.

Mechanistic Considerations: The Origin of Stereoselectivity

The high degree of enantioselectivity observed in reactions catalyzed by metal complexes of this compound stems from the well-defined chiral pocket created by the ligand around the metal center. The axial chirality of the binaphthyl backbone forces the two naphthalene rings to adopt a twisted conformation, which in turn dictates the spatial arrangement of the coordinating nitrogen atoms and the substituents on the substrate.

Proposed Catalytic Cycle for a Generic Asymmetric Transformation:

Sources

An In-depth Technical Guide to the Discovery and Development of Binaphthyl-Derived Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of an Era in Asymmetric Catalysis

The precise control of molecular architecture is a fundamental pursuit in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] At the heart of this endeavor lies asymmetric catalysis, a field revolutionized by the advent of chiral ligands capable of directing the stereochemical outcome of a reaction. Among these, binaphthyl-derived ligands have emerged as a "privileged" class, demonstrating remarkable efficacy and versatility in a vast array of synthetic transformations.[2] This guide provides a comprehensive exploration of the discovery, development, and application of these pivotal molecules, offering insights for both seasoned researchers and newcomers to the field.

The story of binaphthyl-derived ligands is intrinsically linked to the concept of axial chirality . Unlike the more common central chirality found in molecules with stereogenic atoms, axial chirality arises from the restricted rotation around a chemical bond, leading to non-superimposable mirror images known as atropisomers.[3][4] In the case of 1,1'-binaphthyl compounds, the steric hindrance between the two naphthalene rings prevents free rotation about the C1-C1' bond, giving rise to stable, enantiomerically pure forms.[5] This unique structural feature creates a well-defined and rigid chiral environment that is exceptionally effective at inducing asymmetry in catalytic reactions.[6][7]

The journey began with the seminal work on 1,1'-bi-2-naphthol (BINOL), an organic compound that serves as the foundational precursor for a multitude of binaphthyl-derived ligands.[8] The development of methods for the large-scale synthesis of enantiopure (R)- and (S)-BINOL was a critical milestone, paving the way for the creation of a diverse library of chiral ligands.[9] Perhaps the most iconic of these is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a C₂-symmetric diphosphine ligand that has become a cornerstone of asymmetric synthesis.[5] The discovery and application of BINAP by Ryōji Noyori and his collaborators, for which he was awarded the Nobel Prize in Chemistry in 2001, ushered in a new era of highly efficient and enantioselective catalysis.[10]

This guide will delve into the core principles governing the design and synthesis of binaphthyl-derived ligands, explore their diverse applications in asymmetric catalysis with a focus on mechanistic understanding, and provide practical insights into their implementation in research and development.

The Foundation: Understanding Axial Chirality and the Binaphthyl Scaffold

The efficacy of binaphthyl-derived ligands stems directly from their unique three-dimensional structure, which is a consequence of axial chirality.

The Concept of Axial Chirality

As previously mentioned, axial chirality is a form of stereoisomerism where the molecule lacks a chiral center but possesses a chiral axis.[3] In binaphthyl compounds, this axis is the C1-C1' bond connecting the two naphthalene rings. The bulky nature of the naphthalene systems restricts free rotation around this bond, leading to the existence of stable atropisomers.[5] These enantiomers are designated as (R) and (S) based on the helical arrangement of the substituents.

Figure 1: Atropisomers of BINAP arising from axial chirality.

The Privileged Binaphthyl Scaffold

The 1,1'-binaphthyl framework provides a robust and tunable platform for ligand design. The dihedral angle between the two naphthalene rings, which is approximately 90 degrees in BINAP, creates a well-defined chiral pocket around the metal center.[5][10] This steric environment plays a crucial role in differentiating between the two faces of a prochiral substrate, thereby controlling the enantioselectivity of the reaction.[11] Furthermore, the electronic properties of the ligand can be readily modified by introducing substituents at various positions on the binaphthyl rings or the phosphorus atoms, allowing for the fine-tuning of catalytic activity and selectivity.[12]

Synthesis of Binaphthyl-Derived Ligands: From BINOL to a Diverse Ligand Library

The synthesis of binaphthyl-derived ligands typically begins with the resolution of racemic 1,1'-bi-2-naphthol (BINOL).

Resolution of Racemic BINOL

Several methods have been developed for the efficient resolution of racemic BINOL, including classical chemical resolution using chiral resolving agents and enzymatic methods. The availability of both (R)- and (S)-BINOL in high enantiopurity is a cornerstone of this field.[8]

Synthesis of BINAP and its Analogues

The first practical synthesis of enantiomerically pure BINAP was reported by Takaya et al. and involved the resolution of racemic BINAP dioxide.[13] A more convergent and widely used approach starts from enantiopure BINOL.[14]

A General Synthetic Route to BINAP:

-

Triflation of BINOL: Enantiopure BINOL is converted to its corresponding bis(trifluoromethanesulfonyl) derivative (triflate). This is a crucial step as the triflate group is an excellent leaving group for subsequent coupling reactions.[14]

-

Phosphinylation: The bis-triflate is then subjected to a nickel-catalyzed cross-coupling reaction with a phosphine source, such as diphenylphosphine or its derivatives.[15]

Figure 2: A simplified workflow for the synthesis of BINAP from BINOL.

This modular synthetic strategy allows for the preparation of a wide variety of BINAP analogues with different electronic and steric properties by simply varying the phosphine coupling partner.[13]

Diversification of the Binaphthyl Ligand Family

Beyond the classic P,P-bidentate BINAP, the binaphthyl scaffold has been elaborated into a diverse array of ligand classes, including:

-

Aminophosphines and Phosphoramidites: These N,P-bidentate ligands have shown great promise in a variety of asymmetric transformations.[2]

-

Modified BINOL Ligands: Strategic placement of substituents on the BINOL framework can lead to improved catalysts with enhanced activity and selectivity.[12]

-

Binaphthyl-derived Phosphites and Phosphonites: These ligands offer different electronic properties compared to phosphines and have found application in various catalytic systems.[16]

Applications in Asymmetric Catalysis: A Realm of Possibilities

Binaphthyl-derived ligands, in combination with transition metals such as ruthenium, rhodium, and palladium, have enabled a vast range of highly enantioselective reactions.[10]

Asymmetric Hydrogenation

Asymmetric hydrogenation is arguably the most significant application of binaphthyl-derived ligands, particularly BINAP.[7] BINAP-metal complexes are highly effective catalysts for the enantioselective reduction of a wide variety of prochiral substrates.

Hydrogenation of Ketones

The BINAP-Ru(II) diamine system is a powerful catalyst for the asymmetric hydrogenation of simple and functionalized ketones.[11] The mechanism is believed to involve a metal-ligand bifunctional pathway, where a hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted fashion.[17]

Figure 3: Simplified mechanism of BINAP-Ru catalyzed ketone hydrogenation.

Hydrogenation of Olefins

BINAP-rhodium complexes are highly effective for the asymmetric hydrogenation of various olefins, including α-(acylamino)acrylic esters.[18] The mechanism of this transformation is proposed to proceed through a monohydride-unsaturate pathway.[18]

Other Key Asymmetric Transformations

The utility of binaphthyl-derived ligands extends far beyond hydrogenation. They have been successfully employed in a multitude of other enantioselective reactions, including:

-

Carbon-Carbon Bond Forming Reactions: This includes Suzuki-Miyaura cross-coupling reactions for the synthesis of axially chiral biaryls.[19]

-

C-H Activation/Cycloaddition Reactions: Recent advancements have seen the development of novel binaphthyl-based ligands for palladium-catalyzed enantioselective C-H activation and annulation processes.[6][20]

-

1,3-Hydrogen Migration: BINAP-rhodium catalysts are used in the industrial synthesis of (-)-menthol via the asymmetric isomerization of an allylic amine.[10]

Data on Enantioselectivity in Asymmetric Hydrogenation

The following table summarizes the typical performance of BINAP-metal catalysts in the asymmetric hydrogenation of various substrates.

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) |

| α-(Acylamino)acrylic acid | Ru(II)-BINAP | N-Acyl-α-amino acid | 49-95%[21] |

| β-Keto esters | Ru(II)-BINAP | β-Hydroxy ester | >98%[15] |

| Allylic alcohols | Ru(II)-BINAP | Chiral saturated alcohol | High[21] |

| Simple ketones | Ru(II)-BINAP/diamine | Chiral secondary alcohol | Up to 99.9%[11] |

| Imines | Ir(I)-BINAP | Chiral amine | Up to 90%[21] |

Experimental Protocols: A Practical Guide

General Procedure for Asymmetric Hydrogenation of a Ketone using a BINAP-Ru(II) Catalyst

Disclaimer: This is a generalized procedure and should be optimized for specific substrates and catalyst systems. All reactions should be carried out under an inert atmosphere using anhydrous solvents.

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the BINAP-Ru(II) precatalyst (e.g., [RuCl₂(BINAP)(diamine)]) and a suitable solvent (e.g., 2-propanol).

-

Activation: A base (e.g., potassium tert-butoxide) is added, and the mixture is stirred under a hydrogen atmosphere to generate the active hydride species.[11]

-

Reaction: The ketone substrate is added to the activated catalyst solution.

-

Hydrogenation: The reaction mixture is pressurized with hydrogen gas and stirred at a specified temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Workup: The reaction is quenched, and the product is isolated and purified by standard techniques (e.g., column chromatography).

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.

Recent Advancements and Future Outlook

The field of binaphthyl-derived ligands continues to evolve, with ongoing efforts focused on:

-

Development of Novel Ligand Architectures: Researchers are exploring new binaphthyl-based scaffolds with unique steric and electronic properties to address challenging asymmetric transformations.[16][22]

-

Application in New Catalytic Reactions: The scope of binaphthyl-derived ligands is constantly expanding to include new and innovative catalytic methodologies, such as C-H functionalization.[6][20]

-

Immobilization and Recycling: Efforts are being made to immobilize these catalysts on solid supports to facilitate their recovery and reuse, enhancing the sustainability of the processes.

-

Nanoparticle Catalysis: Chiral binaphthyl-based phosphoramidites have been used to stabilize palladium nanoparticles for asymmetric Suzuki C-C coupling reactions, demonstrating excellent activity and recyclability.[19]

Conclusion

The discovery and development of binaphthyl-derived ligands represent a paradigm shift in the field of asymmetric catalysis. From the foundational understanding of axial chirality to the synthesis of the iconic BINAP ligand and its diverse analogues, these molecules have provided chemists with powerful tools to control stereochemistry with unprecedented precision. Their impact is evident in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. As research in this area continues to flourish, we can anticipate the emergence of even more sophisticated and efficient catalytic systems based on the remarkable binaphthyl scaffold, further pushing the boundaries of chemical synthesis.

References

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.

- Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. NIH.

- Axial chirality. Wikipedia.

- Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. PMC - NIH.

- R - Organic Syntheses Procedure. Organic Syntheses.

- Modified BINOL Ligands in Asymmetric Catalysis.

- What are the applications of BINAP in c

- Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society.

- Noyori Hydrogen

- The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation.

- Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. NINGBO INNO PHARMCHEM CO.,LTD..

- Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)

- Asymmetric hydrogen

- Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society.

- BINAP. Wikipedia.

- Nanostructuring with chirality: binaphthyl-based synthons for the production of functional oriented nanom

- Axis-to-Center Chirality Transfer Reactions of Phosphates with a Binaphthyl Group and Their Congeners: New Synthetic Routes to P-Chirogenic Organophosphorus Compounds. Chemistry Letters.

- Recent Advances of BINAP Chemistry in the Industrial Aspects. Synlett.

- Synthesis and conformation of substituted chiral binaphthyl-azobenzene cyclic dyads with chiroptical switching capabilities. SciSpace.

- (r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses.

- (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. RSC Publishing.

- The Indispensable Role of BINAP Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions.

- Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)

- 1,1′-Bi-2-naphthol. Wikipedia.

- Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands.

- Synthesis of binaphthyl based phosphine and phosphite ligands. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axial chirality - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. BINAP - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 9. Synthesis of binaphthyl based phosphine and phosphite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]

A Senior Application Scientist's Guide to (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: From Sourcing to Stereoselective Synthesis

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a privileged chiral diamine ligand, from sourcing high-quality material to its practical application in asymmetric catalysis. This document emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, often referred to as (S)-Me₂-BINAM, is a C₂-symmetric chiral ligand derived from the well-known 1,1'-binaphthyl-2,2'-diamine (BINAM) scaffold. Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined and sterically hindered chiral environment. This unique three-dimensional structure is instrumental in achieving high levels of enantioselectivity in a variety of metal-catalyzed asymmetric reactions. The presence of the N,N'-dimethyl groups enhances the ligand's solubility in common organic solvents and fine-tunes its steric and electronic properties, often leading to improved catalytic activity and stereocontrol compared to the parent BINAM.[1]

The importance of chiral amines in pharmaceuticals and agrochemicals cannot be overstated, with a significant majority of drugs containing at least one stereocenter.[2] The development of robust and efficient methods for their asymmetric synthesis is therefore a cornerstone of modern organic chemistry. Ligands such as this compound play a pivotal role in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for therapeutic efficacy and safety.[2]

Sourcing High-Purity this compound: A Comparative Analysis of Commercial Suppliers

The quality of the chiral ligand is paramount to the success and reproducibility of any asymmetric transformation. Impurities, particularly the opposite enantiomer, can have a detrimental effect on the enantiomeric excess (ee) of the desired product. Therefore, a careful evaluation of commercial suppliers is a critical first step.

A researcher's workflow for selecting a suitable supplier should be systematic and based on a combination of technical specifications, documentation, and, if necessary, in-house verification.

Caption: A logical workflow for the evaluation and selection of a commercial supplier for a critical chiral reagent.

Below is a comparative table of prominent commercial suppliers of this compound (CAS No. 666175-40-2). Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

| Supplier | Product Number (Example) | Stated Purity/ee | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 672297 | ≥99.0% ee (HPLC) | 100 mg, 1 g | A well-established supplier with readily available documentation (CoA, SDS).[3] |

| Fisher Scientific | 672297100MG | Distributes Sigma-Aldrich product | 100 mg | Acts as a distributor for MilliporeSigma products.[4] |

| Echemi | Varies | Not consistently specified | Bulk quantities may be available | A platform with multiple manufacturers, primarily based in China. Detailed specifications should be requested.[5] |

| J&K Scientific | 807287 ((R)-enantiomer) | 97% | 100 mg | While the (S)-enantiomer is not explicitly listed, they are a known supplier of chiral binaphthyl derivatives.[6] |

| Santa Cruz Biotechnology | sc-215175 | Not specified | Varies | Listed as a product for research use.[7] |

Expert Insight: For academic research and early-stage drug discovery, sourcing from well-established suppliers like Sigma-Aldrich provides a high degree of confidence in the material's quality and batch-to-batch consistency. For process development and scale-up, it may be beneficial to engage with manufacturers who can provide larger quantities and potentially more competitive pricing, though rigorous in-house quality control is essential.

In-House Quality Control: Ensuring Enantiomeric Purity

Even when sourced from a reputable supplier, it is good laboratory practice to verify the identity and purity of critical reagents, especially for sensitive applications like asymmetric catalysis.

Analytical Methods for Chiral Purity Determination

Several analytical techniques can be employed to determine the enantiomeric purity of this compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[7] A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their individual quantification.

-

Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less organic solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: In the presence of a chiral solvating agent, the NMR signals of the two enantiomers may be sufficiently differentiated to allow for integration and the determination of the enantiomeric ratio.[8]

Trustworthiness through Self-Validation: A robust in-house analytical method, validated against a certified reference standard (if available), provides an independent verification of the supplier's Certificate of Analysis (CoA) and ensures the integrity of your experimental results.

Representative Chiral HPLC Protocol

The following protocol is adapted from the characterization of the (R)-enantiomer and is a reliable method for determining the enantiomeric excess of N,N'-Dimethyl-1,1'-binaphthyldiamine.[9]

Instrumentation:

-

HPLC system with a UV detector

Column:

-

CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm

Mobile Phase:

-

Hexane/Isopropanol (95:5 v/v)

Flow Rate:

-

0.5 mL/min

Detection:

-

UV at 220 nm

Column Temperature:

-

22 °C (ambient)

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Expected Retention Times:

-

(S)-enantiomer: ~9.2 min

-

(R)-enantiomer: ~9.8 min

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Synthesis of this compound: A Detailed Protocol

While commercially available, understanding the synthesis of the ligand provides valuable insight into potential impurities and handling considerations. The following is a two-step procedure adapted from a reliable Organic Syntheses protocol for the (R)-enantiomer, starting from the commercially available (S)-(-)-1,1'-Binaphthyl-2,2'-diamine.[1][9]

Caption: A two-step synthesis pathway from (S)-BINAM to the target N,N'-dimethylated ligand.

Step 1: Synthesis of (S)-Diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate

This step protects the amino groups as carbamates, which are then readily reduced in the subsequent step.

Materials:

-

(S)-(-)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine

-

Ethyl Chloroformate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, dissolve (S)-BINAM (1.0 equiv) in anhydrous dichloromethane.

-

Add pyridine (8.0 equiv) to the solution.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (2.2 equiv) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding 2.0 M aq. potassium hydroxide (KOH) and stir vigorously.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash successively with 1 M aq. HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dicarbamate, which can be used in the next step without further purification.

Causality of Experimental Choices:

-

Anhydrous Conditions: Ethyl chloroformate and the intermediate are sensitive to moisture.

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

-

Low Temperature: The reaction is exothermic; maintaining a low temperature minimizes side reactions.

Step 2: Synthesis of this compound

This step involves the reduction of the carbamate groups to the desired N-methyl amines using a powerful reducing agent.

Materials:

-

(S)-Diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate (from Step 1)

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

-

Ethyl Acetate

Procedure:

-

In an oven-dried, two-necked round-bottomed flask under an argon atmosphere, suspend lithium aluminum hydride (11.0 equiv) in anhydrous THF and cool to 0 °C.

-

Dissolve the crude dicarbamate from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-18 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, sequential addition of water, followed by 15% aq. NaOH, and then more water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.

-

Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

LAH: A potent reducing agent necessary for the reduction of the stable carbamate groups.

-

Reflux: Provides the thermal energy required to drive the reduction to completion.

-

Careful Quenching: LAH reacts violently with water. The Fieser workup or the use of Rochelle's salt are standard and safe procedures for neutralizing the excess reagent and breaking up the aluminum salt emulsions.

Application in Asymmetric Catalysis: A Representative Protocol